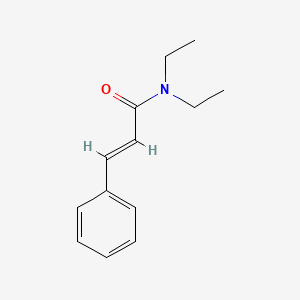
N,N-Diethylcinnamamide
Overview
Description
N,N-Diethylcinnamamide is an organic compound derived from cinnamic acid It is characterized by the presence of a cinnamoyl group attached to a diethylamine moiety
Mechanism of Action
Target of Action
N,N-Diethylcinnamamide is a derivative of cinnamamideFor instance, some cinnamamide derivatives have demonstrated inhibitory activity against α-glucosidase . This enzyme plays a crucial role in carbohydrate metabolism by breaking down complex sugars into glucose. Inhibition of α-glucosidase can help manage blood sugar levels, particularly in individuals with diabetes.
Mode of Action
Based on the known actions of similar compounds, it is plausible that this compound interacts with its target enzyme, α-glucosidase, by binding to its active site and preventing the enzyme from catalyzing its normal reactions . This results in decreased breakdown of complex carbohydrates, thereby reducing the release of glucose into the bloodstream.
Biochemical Pathways
The primary biochemical pathway affected by this compound, given its potential α-glucosidase inhibitory activity, would be carbohydrate digestion and absorption. By inhibiting α-glucosidase, this compound could slow down the breakdown of complex carbohydrates into glucose, thus reducing postprandial (after-meal) blood sugar spikes .
Result of Action
The molecular and cellular effects of this compound’s action would likely involve a reduction in the activity of α-glucosidase, leading to a decrease in the rate of carbohydrate digestion. This could result in lower postprandial blood glucose levels, which could be beneficial for managing blood sugar levels in individuals with diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Diethylcinnamamide can be synthesized through the direct amidation of cinnamic acid with diethylamine. One method involves using boric acid as a catalyst in a sonicator bath at 50°C for 40 minutes . Another efficient method involves the reaction of methyl cinnamates with phenylethylamines catalyzed by Lipozyme® TL IM in continuous-flow microreactors . This method offers mild reaction conditions and high conversion rates.
Industrial Production Methods: Industrial production of this compound typically involves large-scale amidation reactions using optimized conditions to ensure high yield and purity. Continuous-flow microreactor technology is often employed to enhance efficiency and control over the reaction process.
Chemical Reactions Analysis
Types of Reactions: N,N-Diethylcinnamamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted cinnamamide derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Exhibits antimicrobial, anticancer, and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
N,N-Diethylcinnamamide can be compared with other cinnamamide derivatives such as:
N-(2-hydroxyethyl)cinnamamide: Known for its anticonvulsant activity.
N-(3-hydroxypropyl)cinnamamide: Exhibits significant biological activity.
N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide: Shows strong antimicrobial and anticancer properties.
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the unique properties of this compound.
Properties
IUPAC Name |
N,N-diethyl-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-3-14(4-2)13(15)11-10-12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYVMSJRMMFSQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30950504 | |
| Record name | N,N-Diethyl-3-phenylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30950504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27829-46-5 | |
| Record name | N,N-Diethyl-3-phenylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30950504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N1-[2-(Pyridin-2-yl)ethyl]-4-isopropylaniline](/img/structure/B1621548.png)
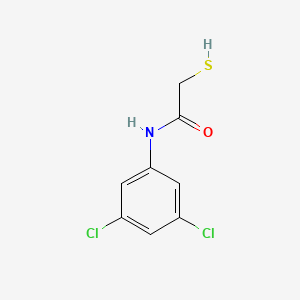

![1-[4-(Ethylamino)-2-hydroxy-3-propylphenyl]ethan-1-one](/img/structure/B1621555.png)
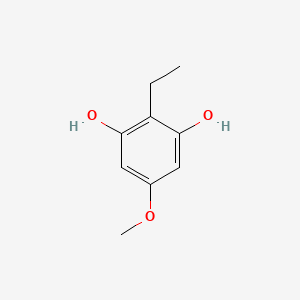

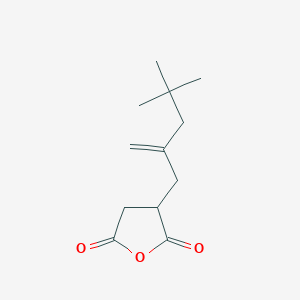
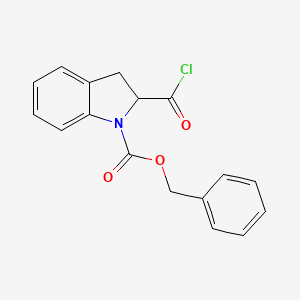
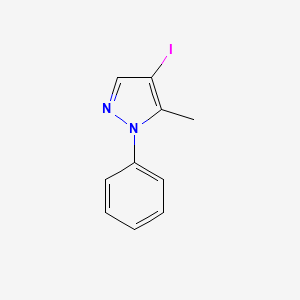

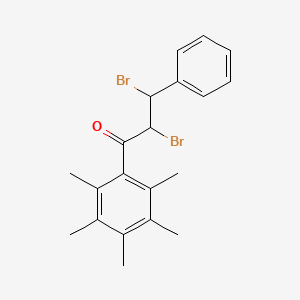
![Methyl 2-[(ethoxymethylene)amino]benzoate](/img/structure/B1621565.png)
![3-[[2-(2-Pyridyl)ethyl]amino]propanenitrile](/img/structure/B1621566.png)
